molecular formula C21H21FN2O2 B2876462 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 899964-13-7

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2876462
CAS No.: 899964-13-7
M. Wt: 352.409
InChI Key: NQWQWTMNQVZKKC-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a 2-(4-fluorophenyl)acetamide group and at the 1-position with a cyclopropanecarbonyl moiety. Although direct pharmacological data are unavailable in the provided evidence, its structural features align with compounds targeting central nervous system (CNS) receptors or enzymes due to the tetrahydroquinoline scaffold’s prevalence in such agents .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWQWTMNQVZKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives under high pressure and temperature conditions.

    Introduction of the Cyclopropane Ring: Cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

    Acylation to Form the Acetamide: The final step involves the acylation of the amine group with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorophenyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Insights and Implications

  • Cyclopropane vs.
  • Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound may optimize target binding compared to 2-fluorophenyl analogs .
  • Synthetic Feasibility : Scalable routes (e.g., ’s 100g synthesis) highlight the importance of process optimization for industrial applications .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopropanecarbonyl group
  • Dihydroquinoline ring
  • Fluorophenyl acetamide moiety

This structural complexity may contribute to its interaction with various biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : Interaction with receptors could modulate signaling pathways related to pain and inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits enzymes involved in inflammatory processes
CytotoxicityExhibits cytotoxic effects against cancer cell lines
Enzyme inhibitionPotentially inhibits calpains and other proteases

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism involved the inhibition of pro-inflammatory cytokines .
  • Cytotoxicity in Cancer Research : Research conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with calpain revealed that it acts as a potent inhibitor. This inhibition could have implications for diseases where calpain is implicated .

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